molecular formula C17H15FN2O3S B5774658 isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate

isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No. B5774658
M. Wt: 346.4 g/mol
InChI Key: UDCNGWWIXUZKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate, also known as CPI-169, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.

Scientific Research Applications

Reactions and Derivative Formation

  • The compound has been involved in reactions leading to the formation of various derivatives. For instance, reactions of similar compounds with arylidenemalononitriles and α,β-acetylenic esters have yielded benzothieno[2,3-d]pyrimidine derivatives, as well as pyrazolopyranopyrimidine and ethenylaminopyrano[2,3-c]pyrazole derivatives. These reactions are significant in synthesizing structurally diverse compounds with potential biological activities (Youssef, 2009).

Molecular Transformations

  • The compound's structure allows it to undergo molecular transformations that are essential in synthesizing novel heterocyclic compounds. These transformations include reactions with nucleophilic reagents leading to the formation of various heterocyclic derivatives, such as pyridine, coumarin, and thiazole derivatives. These processes demonstrate the compound's versatility in organic synthesis and pharmaceutical research (Mohareb et al., 2001).

Antitumor and Pharmacological Properties

  • Some studies have explored the antitumor properties of derivatives of similar compounds. For example, research on fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities, has indicated potent cytotoxicity in vitro against certain cancer cell lines. This suggests potential applications in developing new antitumor agents (Hutchinson et al., 2001).

Synthetic Routes and Pharmaceutical Applications

  • The compound has been utilized in developing synthetic routes for various pharmacologically active molecules. These routes are instrumental in the synthesis of compounds with gastrokinetic activity and other therapeutic properties. Such studies highlight the compound's importance in drug discovery and development (Kato et al., 1992).

properties

IUPAC Name

propan-2-yl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-9(2)23-17(22)14-10(3)13(8-19)16(24-14)20-15(21)11-5-4-6-12(18)7-11/h4-7,9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCNGWWIXUZKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
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isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
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isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
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isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
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isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate

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